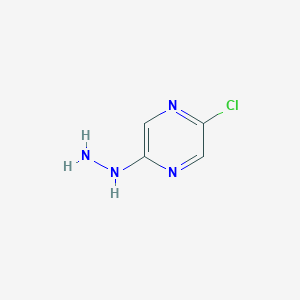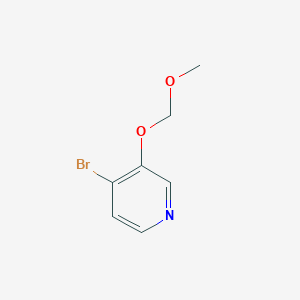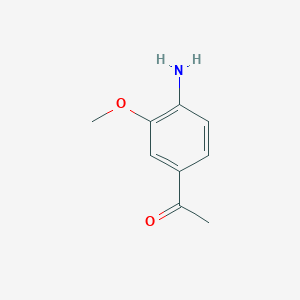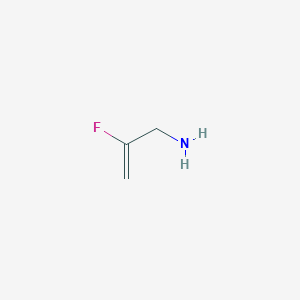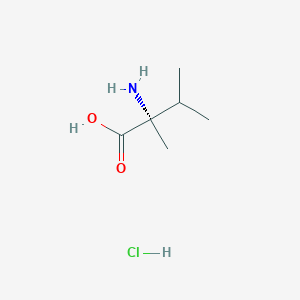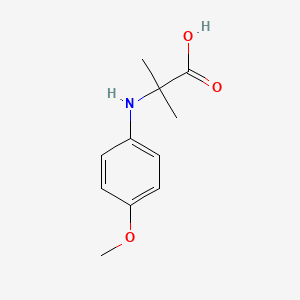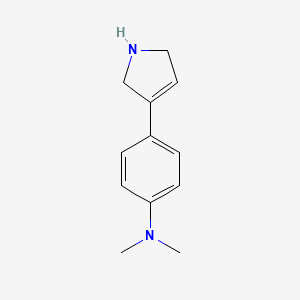
4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline
Übersicht
Beschreibung
The compound "4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline" is a derivative of pyrrole, which is a five-membered heterocyclic compound with a nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves condensation reactions or substitutions on the pyrrole ring. For instance, the synthesis of 4-(2,5-dioxo-2H-pyrrol-1(5H)-yl)antipyrine was achieved through the condensation reaction of 4-aminoantipyrine and cis-butenedioic anhydride using triethylamine as a catalyst . Similarly, the synthesis of various substituted pyrroles, such as those described in the papers, typically involves reactions with different reagents under controlled conditions to introduce various functional groups onto the pyrrole ring .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of the pyrrole ring, which can engage in hydrogen bonding and other non-covalent interactions. X-ray diffraction analysis has been used to determine the crystal structure of some pyrrole derivatives, providing insights into their three-dimensional arrangement and intermolecular interactions . Density functional theory (DFT) calculations complement experimental techniques by predicting molecular geometries, electronic structures, and vibrational properties .
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions, including hydrogen bonding and electron transfer processes. For example, the formation of pyrrole anion dimers via NH...N- hydrogen bonds has been observed, leading to the assembly of supramolecular structures . The reactivity of these compounds can be further analyzed using natural bond orbital (NBO) analysis to investigate stabilization energies and charge transfer characteristics .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as their spectroscopic characteristics, thermodynamic parameters, and reactivity descriptors, can be studied using a combination of experimental techniques and theoretical calculations. Spectroscopic methods like NMR, UV-Vis, FT-IR, and mass spectrometry provide information on the chemical environment of atoms within the molecule . Theoretical calculations, including DFT and time-dependent DFT (TD-DFT), help in understanding the absorption properties, thermodynamics, and reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
1. Photolysis in Organic Chemistry
4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline is used in the photochemical preparation of 2-Dimethylaminophenylfurans, pyrroles, and thiophenes. This process involves the photolysis of 4-chloro-N,N-dimethylaniline in acetonitrile, demonstrating its utility in organic synthesis and photolysis reactions (Guizzardi et al., 2000).
2. Reactivity with Indoles
In studies exploring the reaction of heterocyclic compounds, 4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline demonstrated limited reactivity when combined with indoles, indicating its selective reactivity which can be crucial for specific synthesis pathways (Usachev et al., 2018).
3. Application in Electrooxidative Functionalization
The compound has been used in the double anodic C–H functionalization of (het)arenes with thiocyanate and 4-nitropyrazolate ions. This technique is significant for developing pharmacologically active compounds, highlighting its role in coupling strategies for C–S and C–N bond formation (Yaubasarova et al., 2019).
4. Monoclonal Antibody Production
A derivative of 4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline, specifically 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was found to enhance monoclonal antibody production in Chinese hamster ovary cell culture. This discovery is crucial for improving medication supply and reducing medical costs (Aki et al., 2021).
5. Antimicrobial Agent Synthesis
Synthesis of novel antimicrobial agents using derivatives of 4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline has been reported. These compounds, synthesized through various chemical reactions, exhibited significant antibacterial and antifungal activities (Hublikar et al., 2019).
6. Synthesis of Pyrrole Derivatives
The compound is instrumental in synthesizing various pyrrole derivatives. These derivatives have potential applications in medicinal chemistry, such as antimicrobial properties and other therapeutic uses (Kumar et al., 2017).
Zukünftige Richtungen
The study of pyrrole derivatives, like “4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline”, is a promising area of research, given their prevalence in biologically active compounds. Future research could focus on synthesizing new pyrrole derivatives and studying their properties and potential applications .
Eigenschaften
IUPAC Name |
4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-14(2)12-5-3-10(4-6-12)11-7-8-13-9-11/h3-7,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFAQAMERJAIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40580992 | |
| Record name | 4-(2,5-Dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40580992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline | |
CAS RN |
791581-28-7 | |
| Record name | 4-(2,5-Dihydro-1H-pyrrol-3-yl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40580992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




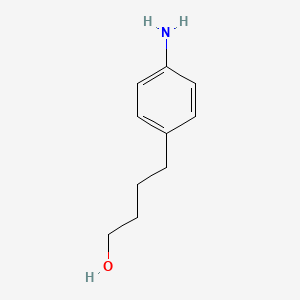
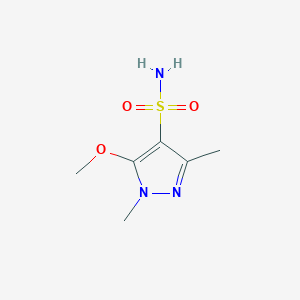
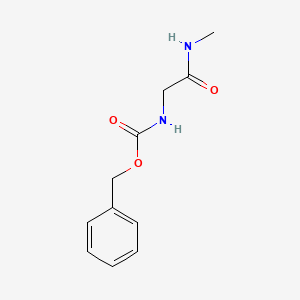
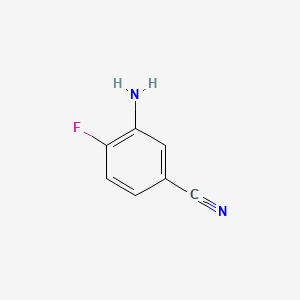


![[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B1285383.png)
